molecular formula C27H21NO5S B11478494 3-Methyl-4-[(phenylcarbonyl)(phenylsulfonyl)amino]phenyl benzoate

3-Methyl-4-[(phenylcarbonyl)(phenylsulfonyl)amino]phenyl benzoate

Cat. No.: B11478494
M. Wt: 471.5 g/mol
InChI Key: MSKZGYACCOGYDE-UHFFFAOYSA-N
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Description

4-[N-(BENZENESULFONYL)BENZAMIDO]-3-METHYLPHENYL BENZOATE is a complex organic compound that belongs to the class of benzamides Benzamides are widely used in various industries, including pharmaceuticals, due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[N-(BENZENESULFONYL)BENZAMIDO]-3-METHYLPHENYL BENZOATE typically involves the condensation of benzoic acids and amines. One efficient method reported involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its rapid, mild, and eco-friendly nature .

Industrial Production Methods

Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines. the method mentioned above using ultrasonic irradiation and a solid acid catalyst is gaining attention due to its efficiency and environmental benefits .

Chemical Reactions Analysis

Types of Reactions

4-[N-(BENZENESULFONYL)BENZAMIDO]-3-METHYLPHENYL BENZOATE undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a variety of functionalized benzamides .

Scientific Research Applications

4-[N-(BENZENESULFONYL)BENZAMIDO]-3-METHYLPHENYL BENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[N-(BENZENESULFONYL)BENZAMIDO]-3-METHYLPHENYL BENZOATE involves its interaction with specific molecular targets, such as enzymes. For instance, it may inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells, thereby exerting antiproliferative effects. The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[N-(BENZENESULFONYL)BENZAMIDO]-3-METHYLPHENYL BENZOATE is unique due to its specific structure, which combines the properties of benzamides and benzenesulfonamides. This combination enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C27H21NO5S

Molecular Weight

471.5 g/mol

IUPAC Name

[4-[benzenesulfonyl(benzoyl)amino]-3-methylphenyl] benzoate

InChI

InChI=1S/C27H21NO5S/c1-20-19-23(33-27(30)22-13-7-3-8-14-22)17-18-25(20)28(26(29)21-11-5-2-6-12-21)34(31,32)24-15-9-4-10-16-24/h2-19H,1H3

InChI Key

MSKZGYACCOGYDE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC(=O)C2=CC=CC=C2)N(C(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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